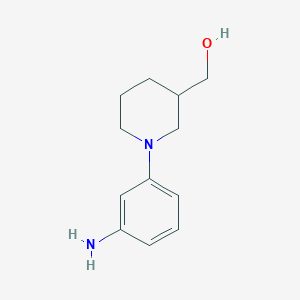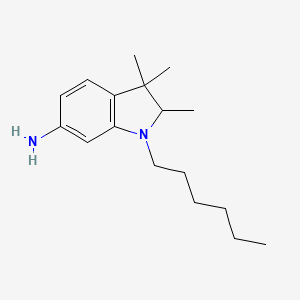![molecular formula C12H16O3 B13711270 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that features a tert-butoxy group attached to a dihydrobenzo[b][1,4]dioxine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the protection of hydroxyl groups using tert-butyl groups. One common method involves the reaction of dihydrobenzo[b][1,4]dioxine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzo[b][1,4]dioxine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its ability to undergo various chemical transformations. The tert-butoxy group can be selectively removed under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates during chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl Ethers: Compounds such as tert-butyl methyl ether and tert-butyl ethyl ether share similar tert-butoxy groups.
Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds with similar dihydrobenzo[b][1,4]dioxine structures but different substituents.
Uniqueness
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the specific positioning of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where selective reactivity is required.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
6-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
LRUACACEKWCKSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



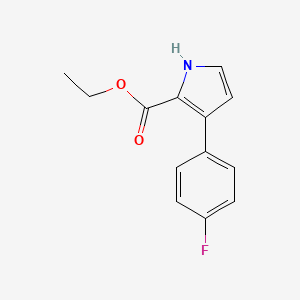

![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)
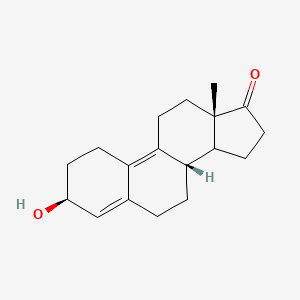

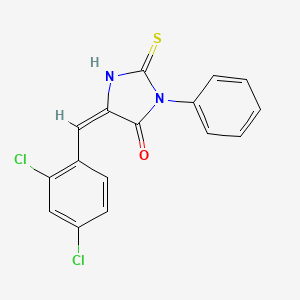
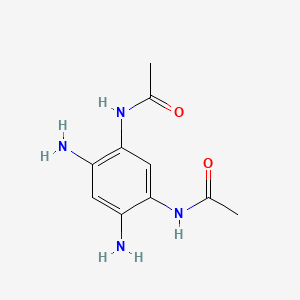


![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
